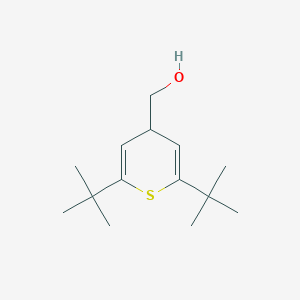
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by the presence of two tert-butyl groups and a methanol group attached to the thiopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbonyl compound.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides and a strong base.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)aldehyde or (2,6-Di-tert-butyl-4H-thiopyran-4-yl)carboxylic acid.
Reduction: Formation of tetrahydrothis compound.
Substitution: Formation of various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying sulfur-containing biomolecules and their interactions.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol would depend on its specific application
Covalent Bonding: Formation of covalent bonds with target molecules.
Non-Covalent Interactions: Hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Redox Reactions: Participation in oxidation-reduction reactions involving sulfur atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran-4-ylmethanol: A simpler analog without the tert-butyl groups.
2,6-Di-tert-butyl-4H-thiopyran: A compound lacking the methanol group.
4H-Thiopyran-4-ylmethanol: A compound without the tert-butyl groups.
Uniqueness
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is unique due to the presence of both tert-butyl groups and a methanol group, which may confer specific chemical properties and reactivity. The tert-butyl groups provide steric hindrance, which can influence the compound’s stability and reactivity, while the methanol group offers a site for further functionalization.
Eigenschaften
CAS-Nummer |
83670-19-3 |
|---|---|
Molekularformel |
C14H24OS |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4H-thiopyran-4-yl)methanol |
InChI |
InChI=1S/C14H24OS/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8,10,15H,9H2,1-6H3 |
InChI-Schlüssel |
ZKLUKKAXSGRFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(S1)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
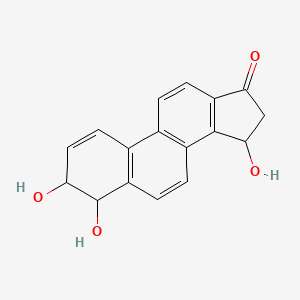
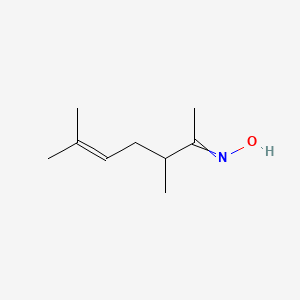
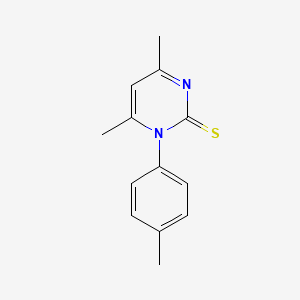
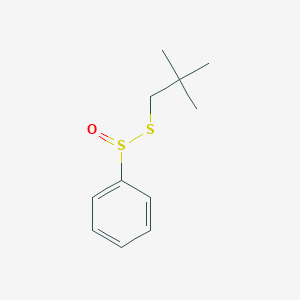

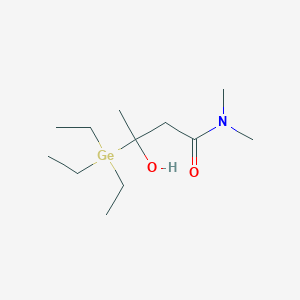
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
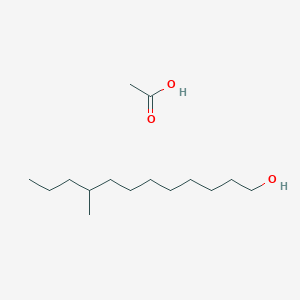
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
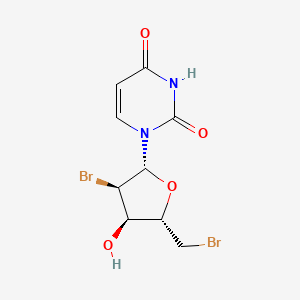
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
